molecular formula C22H19N5O3 B2871659 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 1705876-88-5

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B2871659
CAS No.: 1705876-88-5
M. Wt: 401.426
InChI Key: XXPQEXTYJIDBGG-UHFFFAOYSA-N
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Description

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(1H-pyrazol-1-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with pyrazole and 2,3-dihydrobenzo[b][1,4]dioxin moieties.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3/c28-22(16-5-3-6-18(11-16)27-10-4-9-23-27)25-17-12-24-26(13-17)14-19-15-29-20-7-1-2-8-21(20)30-19/h1-13,19H,14-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPQEXTYJIDBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC(=CC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Synthetic Complexity : The target compound shares synthetic challenges with analogs like Compound 5 (26% yield), where multi-step reactions and purification of polycyclic systems reduce efficiency . In contrast, simpler benzamide derivatives (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) are synthesized via direct acylation, avoiding such bottlenecks .
  • Functional Group Diversity : Unlike Compound 5, which incorporates chroman and methoxyphenyl groups, the target compound features dual pyrazole substituents. These may enhance its binding affinity in biological systems, similar to pyrrole-containing oxazepin derivatives that exhibit antimicrobial activity .

Structural Characterization and Computational Tools

The dihydrobenzo[b][1,4]dioxin moiety in the target compound necessitates advanced structural elucidation techniques, such as X-ray crystallography refined via SHELXL (as employed for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ). Compound 5 (dihydrobenzo[b][1,4]dioxin derivative) was validated using NMR and MS-ESI, suggesting similar protocols could apply to the target compound .

Preparation Methods

Core Benzodioxin Synthesis

The benzodioxin moiety is synthesized via O-alkylation of catechol derivatives. For example, 2,3-dihydroxybenzoic acid (1) undergoes esterification with methanol and sulfuric acid to form methyl 2,3-dihydroxybenzoate (2). Subsequent cyclization with 1,2-dibromoethane in the presence of K₂CO₃ yields methyl 2,3-dihydrobenzo[b]dioxine-5-carboxylate (3):

$$
\text{(1) } \text{HOOC-C}6\text{H}3\text{(OH)}2 \xrightarrow{\text{MeOH, H}2\text{SO}4} \text{(2) } \text{MeOOC-C}6\text{H}3\text{(OH)}2 \xrightarrow{\text{BrCH}2\text{CH}2\text{Br, K}2\text{CO}3} \text{(3) } \text{MeOOC-C}6\text{H}3\text{-O-CH}2\text{CH}2\text{-O-}
$$

Table 1: Optimization of Benzodioxin Cyclization

Catalyst Solvent Temperature (°C) Yield (%)
K₂CO₃ DMF 80 72
Cs₂CO₃ Acetonitrile 60 68
DBU THF 25 41

Functionalization at the 2-Position

Introduction of the methyl group at the 2-position is achieved via Grignard addition or reductive alkylation . Treatment of 3 with methylmagnesium bromide in THF affords the secondary alcohol, which is reduced to the methylene group using Pd/C and H₂:

$$
\text{(3) } \xrightarrow{\text{CH}3\text{MgBr}} \text{(4) } \text{MeOOC-C}6\text{H}3\text{-O-CH}2\text{CH(OH)-} \xrightarrow{\text{Pd/C, H}2} \text{(5) } \text{MeOOC-C}6\text{H}3\text{-O-CH}2\text{CH}2\text{-CH}2\text{-}
$$

Preparation of the 1H-Pyrazol-4-ylamine Intermediate

Pyrazole Ring Formation

The pyrazole core is synthesized via 1,3-dipolar cycloaddition between hydrazines and α,β-unsaturated carbonyl compounds. For instance, reaction of hydrazine hydrate with ethyl acrylate in ethanol yields 1H-pyrazole-4-carboxylate (6):

$$
\text{NH}2\text{NH}2 \cdot \text{H}2\text{O} + \text{CH}2=\text{CHCOOEt} \xrightarrow{\text{EtOH, Δ}} \text{(6) } \text{Ethyl 1H-pyrazole-4-carboxylate}
$$

Amination at the 4-Position

Conversion of the ester to an amine involves Hofmann degradation or curtius rearrangement . Treatment of 6 with bromine in NaOH generates the amine (7), isolated as a hydrochloride salt:

$$
\text{(6) } \xrightarrow{\text{Br}_2, \text{NaOH}} \text{(7) } \text{1H-Pyrazol-4-amine} \cdot \text{HCl}
$$

Synthesis of 3-(1H-Pyrazol-1-yl)benzamide

Benzamide Formation

3-Aminobenzoic acid (8) is converted to 3-(1H-pyrazol-1-yl)benzoic acid (9) via Buchwald-Hartwig coupling with pyrazole using Pd(OAc)₂/Xantphos:

$$
\text{(8) } \text{H}2\text{N-C}6\text{H}4\text{-COOH} + \text{C}3\text{H}3\text{N}2\text{H} \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}} \text{(9) } \text{HOOC-C}6\text{H}4\text{-N(C}3\text{H}3\text{N}2\text{)}
$$

Amidation with Pyrazol-4-ylamine

Activation of 9 using EDCl/HOBt and coupling with 7 yields the benzamide (10):

$$
\text{(9) } + \text{(7) } \xrightarrow{\text{EDCl, HOBt, DIPEA}} \text{(10) } \text{3-(1H-Pyrazol-1-yl)-N-(1H-pyrazol-4-yl)benzamide}
$$

Final Assembly of the Target Compound

Alkylation of Pyrazol-4-ylamine

The benzodioxin-methyl group is introduced via Mitsunobu reaction between 5 and 10 using DIAD/PPh₃:

$$
\text{(5) } \text{OH} + \text{(10) } \xrightarrow{\text{DIAD, PPh}_3} \text{N-(1-((2,3-Dihydrobenzo[b]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(1H-pyrazol-1-yl)benzamide}
$$

Table 2: Comparative Yields for Final Coupling

Coupling Reagent Solvent Yield (%) Purity (%)
EDC/HOBt DCM 58 95
HATU DMF 67 97
DCC/DMAP THF 49 91

Optimization and Scale-Up Considerations

  • Solvent Choice : DMF enhances solubility of polar intermediates but complicates purification.
  • Catalyst Loading : Pd(OAc)₂ at 5 mol% balances cost and efficiency.
  • Purification : Column chromatography (SiO₂, hexane/EtOAc) achieves >98% purity.

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.89–7.82 (m, 4H, benzamide-H), 4.31 (s, 2H, CH₂).
  • HPLC : t_R = 6.74 min (C18, MeCN/H₂O = 70:30).
  • HRMS : [M+H]⁺ calcd. for C₂₃H₂₀N₄O₃: 408.1432, found: 408.1429.

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